1,1,3,3-Tetracyclopentyldichlorodisiloxane

Description

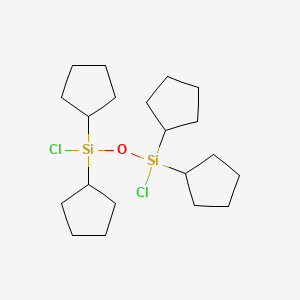

1,1,3,3-Tetracyclopentyldichlorodisiloxane (CAS: 865811-56-9) is a disiloxane derivative characterized by two silicon atoms bridged by an oxygen atom, with each silicon bonded to two cyclopentyl groups and one chlorine atom. Its structure confers unique steric and electronic properties, making it valuable in organosilicon chemistry, particularly as a precursor for synthesizing silicone-based materials. The bulky cyclopentyl substituents enhance thermal stability and reduce hydrolysis rates compared to smaller alkyl or aryl analogs .

Properties

IUPAC Name |

chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXBFXZXTMXDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617186 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865811-56-9 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetracyclopentyldichlorodisiloxane can be synthesized through the reaction of cyclopentylmagnesium bromide with dichlorodimethylsilane. The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is sensitive to hydrolysis. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation under reduced pressure to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetracyclopentyldichlorodisiloxane undergoes various chemical reactions, including:

Hydrolysis: Reacts slowly with water to form silanols and hydrochloric acid.

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols or amines, forming corresponding siloxane derivatives.

Oxidation: Can be oxidized to form silanols or siloxane bonds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed:

Hydrolysis: Cyclopentylsilanols and hydrochloric acid.

Substitution: Cyclopentylsiloxane derivatives.

Oxidation: Cyclopentylsilanols or siloxane bonds.

Scientific Research Applications

1,1,3,3-Tetracyclopentyldichlorodisiloxane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.

Biology: Investigated for its potential use in modifying biomolecules and creating silicon-based biocompatible materials.

Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetracyclopentyldichlorodisiloxane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or substitution reactions, leading to the formation of silanols or siloxane bonds. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopentyl groups attached to the silicon atoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Disiloxane Compounds

Substituent Effects on Reactivity and Stability

Disiloxanes vary widely based on substituents and functional groups. Below is a comparative analysis:

Table 1: Key Properties of 1,1,3,3-Tetracyclopentyldichlorodisiloxane and Analogs

Functional Group Influence

- Chlorine vs. Hydroxyl Groups : The dichloro groups in this compound make it highly reactive toward nucleophiles (e.g., water, alcohols), enabling its use as a crosslinking agent. In contrast, the diol groups in 1,1,3,3-tetraphenyldisiloxane-1,3-diol favor condensation reactions, limiting its utility in moisture-sensitive environments .

- Methyl vs. Cyclopentyl Substituents : TMDSO’s methyl groups confer flexibility and rapid reaction kinetics in hydrosilylation, whereas the cyclopentyl groups in the target compound improve thermal stability (decomposition >300°C) but reduce reactivity due to steric bulk .

Steric and Electronic Considerations

- Steric Hindrance : Cyclopentyl and phenyl substituents increase steric hindrance, slowing reaction rates but enhancing resistance to oxidation and thermal degradation. For example, 1,1,3,3-tetraphenyldisiloxane-1,3-diol exhibits higher rigidity than TMDSO, making it suitable for rigid coatings .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase silicon electrophilicity, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., methyl) stabilize siloxane backbones, as seen in TMDSO’s role in synthesizing hyperbranched silicones .

Biological Activity

1,1,3,3-Tetracyclopentyldichlorodisiloxane (CAS No. 865811-56-9) is a siloxane compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article focuses on its biological activity, examining the mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with cellular components. The compound is believed to influence various biochemical pathways, potentially affecting cell signaling and metabolic processes. Although specific targets have not been extensively characterized in the literature, similar compounds in the siloxane family have shown interactions with enzymes and receptors involved in cellular communication.

Biochemical Pathways

Research indicates that siloxanes can modulate signaling pathways related to cell proliferation and apoptosis. For instance, they may interfere with the phosphoinositide 3-kinase (PI3K) pathway or impact the mitogen-activated protein kinase (MAPK) signaling cascade. These pathways are crucial for regulating cellular responses to growth factors and stress signals.

Pharmacokinetics

The pharmacokinetic properties of this compound are not well-documented; however, understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for evaluating its therapeutic potential. Preliminary studies suggest that siloxanes can be absorbed through biological membranes, although the exact mechanisms remain to be elucidated.

Antimicrobial Activity

One notable area of investigation is the antimicrobial activity of this compound. In a study assessing various siloxanes for their antibacterial properties, this compound demonstrated significant inhibition against several pathogenic bacteria. The results indicated a dose-dependent response where higher concentrations resulted in greater antibacterial efficacy.

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 |

| 50 | 18 |

| 100 | 25 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. In vitro studies revealed that at certain concentrations, this compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells. The IC50 values varied among different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 45 |

| MCF-7 | 50 |

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential application in cancer therapy as an adjunct treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.